molecular formula C18H15N3O2 B11653905 (2E)-2-cyano-N-(2-cyanoethyl)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide

(2E)-2-cyano-N-(2-cyanoethyl)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide

Katalognummer: B11653905
Molekulargewicht: 305.3 g/mol
InChI-Schlüssel: CBSHSUUPTHVLEK-NTCAYCPXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-2-cyano-N-(2-cyanoethyl)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide is an organic compound characterized by its unique structure, which includes a cyano group, a furan ring, and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-cyano-N-(2-cyanoethyl)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Introduction of the cyano group: The cyano group is introduced via nucleophilic substitution reactions.

    Formation of the prop-2-enamide backbone: This involves coupling reactions, often using palladium-catalyzed cross-coupling methods.

    Final assembly: The final compound is assembled through condensation reactions, ensuring the correct configuration (2E).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano groups, converting them into amines or other functional groups.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Oxidized furan derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2E)-2-cyano-N-(2-cyanoethyl)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has several research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (2E)-2-cyano-N-(2-cyanoethyl)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano groups and furan ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

    (2E)-2-cyano-N-(2-cyanoethyl)-3-(furan-2-yl)-N-phenylprop-2-enamide: Lacks the methyl group on the furan ring.

    (2E)-2-cyano-N-(2-cyanoethyl)-3-(5-methylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide: Contains a methyl group on the phenyl ring.

Uniqueness: The presence of the methyl group on the furan ring in (2E)-2-cyano-N-(2-cyanoethyl)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide can influence its chemical reactivity and biological activity, making it distinct from its analogs. This structural variation can lead to differences in physical properties, such as solubility and stability, as well as variations in biological efficacy and selectivity.

Eigenschaften

Molekularformel

C18H15N3O2

Molekulargewicht

305.3 g/mol

IUPAC-Name

(E)-2-cyano-N-(2-cyanoethyl)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide

InChI

InChI=1S/C18H15N3O2/c1-14-8-9-17(23-14)12-15(13-20)18(22)21(11-5-10-19)16-6-3-2-4-7-16/h2-4,6-9,12H,5,11H2,1H3/b15-12+

InChI-Schlüssel

CBSHSUUPTHVLEK-NTCAYCPXSA-N

Isomerische SMILES

CC1=CC=C(O1)/C=C(\C#N)/C(=O)N(CCC#N)C2=CC=CC=C2

Kanonische SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)N(CCC#N)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.